molecular formula C13H9F3N2OS2 B5812753 N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B5812753
M. Wt: 330.4 g/mol
InChI Key: QIVRYIZYLPVJQB-UHFFFAOYSA-N
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Description

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

    Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other thiophene-based materials.

Mechanism of Action

The mechanism of action of N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation. The presence of the trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-2-carboxamide
  • N-{[2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide
  • N-{[2-(trifluoromethyl)phenyl]carbamothioyl}pyrrole-2-carboxamide

Uniqueness

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the thiophene ring in its structure. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity for biological targets. Compared to similar compounds, it may exhibit improved pharmacological activity and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS2/c14-13(15,16)8-4-1-2-5-9(8)17-12(20)18-11(19)10-6-3-7-21-10/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVRYIZYLPVJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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